6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
Description
6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a tetrahydroquinoline derivative featuring a methyl group at the 6-position and an amine group at the 7-position. Tetrahydroquinolines are bicyclic aromatic amines with applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroquinolin-7-amine |
InChI |
InChI=1S/C10H14N2/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h5-6,12H,2-4,11H2,1H3 |
InChI Key |
CHXREIASZTZWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)NCCC2 |
Origin of Product |
United States |
Preparation Methods
Structural Considerations and Synthetic Challenges
6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine features a partially saturated quinoline core with a methyl substituent at position 6 and a primary amine at position 7. The synthetic challenges lie in achieving regioselective installation of these groups while maintaining the integrity of the tetrahydroquinoline scaffold. Key considerations include:
- Regioselectivity : Avoiding isomerization during cyclization or substitution.
- Functional Group Compatibility : Ensuring stability of the amine group under acidic or reducing conditions.
- Purification Complexity : Managing polar intermediates and byproducts.
Methodological Approaches
Cyclization of Substituted Anilines
Acylation-Cyclization-Reduction Sequence
Adapted from US5283336A, this three-step protocol leverages m-aminophenol derivatives as starting materials:
- Acylation : Treatment of 4-methyl-3-aminophenol with propionic anhydride in aqueous sodium bicarbonate yields 3-chloro-3'-hydroxypropionanilide (85–90% yield).
- Cyclization : Heating the amide with a eutectic mixture of aluminum chloride, sodium chloride, and potassium chloride (160°C, 1.5 hours) induces cyclization to form the lactam intermediate. This step is critical for regiocontrol, as improper catalyst ratios favor 5-hydroxy isomer formation.
- Reduction : The lactam is reduced using borane-methyl sulfide complex in toluene, followed by maleic acid complexation to isolate this compound maleate (51–65% yield over three steps).
Advantages : High regioselectivity; avoids nitro intermediates.
Limitations : Exothermic cyclization requires careful temperature control to prevent foaming and product degradation.
Nitration-Hydrolysis Pathway
Direct Nitration of Tetrahydroquinoline
Based on modifications to Chart 2 in US5283336A:
- Nitration : 6-Methyl-1,2,3,4-tetrahydroquinoline is nitrated at position 7 using fuming nitric acid in sulfuric acid (0–5°C, 2 hours), yielding 7-nitro-6-methyl-1,2,3,4-tetrahydroquinoline (70–75% yield).
- Catalytic Hydrogenation : The nitro group is reduced to an amine using 10% palladium on carbon under hydrogen atmosphere (1 atm, 25°C, 12 hours), achieving near-quantitative conversion.
Advantages : Scalable; uses inexpensive reagents.
Limitations : Requires strict control of nitration conditions to avoid dinitration byproducts.
Buchwald-Hartwig Amination
Drawing from PMC3770484, this method employs cross-coupling to install the amine group:
- Core Synthesis : 6-Methyl-1,2,3,4-tetrahydroquinoline is prepared via Pictet-Spengler cyclization of 4-methylphenethylamine with formaldehyde.
- Amination : A Buchwald-Hartwig coupling using palladium(II) acetate, XPhos ligand, and cesium carbonate introduces the amine group at position 7. Reaction conditions (120°C, 24 hours in toluene) yield the target compound in 60–68% yield.
Advantages : Modular approach for diverse N-aryl derivatives.
Limitations : Requires air-sensitive catalysts and specialized ligands.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Acylation-Cyclization | 4-Methyl-3-aminophenol | AlCl3/NaCl/KCl cyclization | 51–65 | ≥95 | Moderate |
| Nitration-Hydrolysis | 6-Methyl-THQ | Nitration/Hydrogenation | 70–75 | 90–93 | High |
| Buchwald-Hartwig | 4-Methylphenethylamine | Pd-catalyzed amination | 60–68 | ≥98 | Low |
Key Observations :
- The acylation-cyclization route offers superior regioselectivity but suffers from operational complexity.
- Nitration-hydrolysis is optimal for large-scale production despite moderate purity.
- Cross-coupling methods provide high purity but are cost-prohibitive for industrial applications.
Advanced Functionalization Strategies
Directed Ortho-Metalation
Introducing the methyl group post-cyclization via directed metalation:
- Lithiation : Treatment of 1,2,3,4-tetrahydroquinolin-7-amine with sec-butyllithium at −78°C generates a lithiated intermediate at position 6.
- Methylation : Quenching with methyl iodide affords this compound (55–60% yield).
Advantages : Late-stage functionalization flexibility.
Limitations : Low-temperature requirements and sensitivity to moisture.
Reductive Amination
A two-step protocol for simultaneous ring formation and amine installation:
- Condensation : 4-Methyl-2-nitrobenzaldehyde reacts with 3-aminopropanol in ethanol (reflux, 8 hours) to form a Schiff base.
- Reduction : Sodium cyanoborohydride reduces the imine and nitro groups, yielding the target amine (50–55% overall yield).
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Waste Stream Management
- Neutralization of acidic byproducts (e.g., HCl from AlCl3 hydrolysis) with calcium hydroxide generates inert CaCl2.
- Borane-methyl sulfide residues are quenched with methanol prior to aqueous disposal.
Emerging Technologies
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic cyclization steps, improving yield reproducibility (±2% vs. ±8% in batch).
Enzymatic Amination
Preliminary studies using transaminases (e.g., from Arthrobacter sp.) demonstrate 40–45% conversion of 6-methyl-1,2,3,4-tetrahydroquinolin-7-one to the amine under mild conditions (pH 7.5, 30°C).
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group at the 7th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in the treatment of neurological disorders .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Core Structure Differences: Isoquinoline vs. Quinoline: The positional isomer 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 14097-40-6) shares the same molecular formula but differs in the nitrogen atom’s position (C2 in isoquinoline vs. C1 in quinoline). This difference can significantly alter receptor binding and metabolic stability . Triazine Derivatives: Compound D0 (a triazine derivative) highlights the importance of the core aromatic system.
Substituent Effects: Fluorine Addition: 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CAS 1155000-06-8) demonstrates how electronegative fluorine atoms enhance metabolic stability and binding affinity. The ketone group at C2 further modifies reactivity . Sulfonyl Groups: The phenylsulfonyl group in 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine introduces steric bulk, likely reducing membrane permeability but improving target specificity .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability:
- The target compound’s methyl group (electron-donating) may increase lipophilicity compared to fluorine- or sulfonyl-containing analogs. This could enhance CNS penetration but reduce aqueous solubility.
- The inactive triazine derivative D0 emphasizes that bioactivity depends on both substituents and core structure .
Biological Activity
6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine (hereafter referred to as 6-Methyl-THQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
6-Methyl-THQ has been shown to interact with various biological targets, influencing several biochemical pathways. Notably, it has been implicated in the modulation of mitochondrial function and neurotransmitter activity.
Key Interactions:
- Mitochondrial Complex I: 6-Methyl-THQ interacts with this enzyme complex, potentially affecting ATP production and cellular metabolism.
- Dopamine D2 Receptors: The compound binds to these receptors but does not displace antagonistic ligands, suggesting a unique modulatory role.
2. Cellular Effects
The compound exhibits profound effects on cellular processes:
- Neuroprotective Properties: Research indicates that 6-Methyl-THQ may protect dopaminergic neurons from degeneration, making it a candidate for neurodegenerative disease therapies .
- Cytotoxicity: In vitro studies have demonstrated that derivatives of tetrahydroquinoline, including 6-Methyl-THQ, possess significant cytotoxic effects against various cancer cell lines. For instance, certain analogs exhibited GI50 values as low as 1.5 nM against human tumor cell lines .
3. Molecular Mechanisms
The biological activity of 6-Methyl-THQ is mediated through specific molecular interactions:
- Enzyme Inhibition: The compound has been identified as an inhibitor of tubulin polymerization by targeting the colchicine binding site. This inhibition is crucial for its anticancer properties .
| Compound | IC50 (μM) | GI50 (nM) | Target |
|---|---|---|---|
| 6-Methyl-THQ Derivative | 0.92 - 1.00 | 1.5 - 1.7 | Tubulin Assembly |
4. Case Studies and Research Findings
Several studies have highlighted the potential of 6-Methyl-THQ in various therapeutic applications:
- Neurodegenerative Diseases: A study indicated that derivatives of tetrahydroquinoline could serve as acetylcholinesterase inhibitors, which are promising for Alzheimer's treatment .
- Cancer Treatment: A novel class of N-aryl derivatives showed high cytotoxicity and inhibition rates comparable to established chemotherapeutics like paclitaxel. This suggests that further development could lead to effective cancer therapies .
5. Conclusion
The biological activity of this compound is characterized by its interactions with critical biological targets and pathways. Its potential applications in treating neurodegenerative diseases and various cancers underline the importance of continued research into this compound and its derivatives.
Q & A
Q. Critical Parameters :
- Catalyst selection (e.g., Pd, Pt, or Cu-based systems).
- Solvent polarity and temperature (e.g., 80°C in dioxane for optimal yield).
- Purification via column chromatography or crystallization .
Advanced: How can computational tools predict synthetic feasibility and optimize pathways for this compound?
Answer:
Computational platforms like BKMS_METABOLIC and REAXYS integrate heuristic models to:
- Predict Precursor Relevance : Score plausible precursors using template-based algorithms (e.g., Pistachio/BKMS databases) .
- Route Optimization : Simulate reaction conditions (solvent, catalyst) to minimize side products (e.g., bromination at undesired positions) .
- Feasibility Metrics : Analyze thermodynamic stability of intermediates (e.g., ΔG calculations for cyclization steps) .
Case Study :
A study on 7-chloroquinolin-4-amine derivatives achieved 92% yield by optimizing Pd catalyst loading and solvent ratios using predictive tools .
Basic: What spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- ¹H/¹³C-NMR : Assign peaks for methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Discrepancies in coupling constants may indicate conformational isomers .
- HRMS : Validate molecular weight (e.g., C₁₁H₁₆N₂: calc. 176.13; observed m/z 176.131 ).
- Elemental Analysis : Confirm C, H, N composition (e.g., C: 74.65%, H: 7.94%, N: 17.41% for related analogs) .
Q. Purity Standards :
Advanced: How can researchers resolve contradictions in spectral data between experimental and computational predictions?
Answer:
- Dynamic NMR (DNMR) : Detect slow conformational exchanges (e.g., ring puckering in tetrahydroquinoline) causing split peaks .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., axial vs. equatorial methyl groups) .
- DFT Calculations : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values to validate tautomeric forms .
Example :
A study on 5,6,7,8-tetrahydroquinolin-8-amine used X-ray data to correct NMR assignments for phosphorus-containing derivatives .
Basic: What are the critical considerations for ensuring high purity during synthesis?
Answer:
- Purification : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) .
- Analytical Validation :
- Stability : Store at room temperature in dark, anhydrous conditions to prevent degradation .
Advanced: How can catalytic side reactions be mitigated in amination processes?
Answer:
- Ligand Design : Bulky ligands (e.g., PtBu₃) reduce undesired C–H activation .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) suppress protonolysis during Pd-catalyzed amination .
- Additives : Use L-proline to stabilize transition states and enhance regioselectivity .
Case Study :
In a synthesis of 2-methylquinolin-7-amine, switching from Pd₂(dba)₃ to PtBu₃ reduced dimerization byproducts from 15% to <2% .
Basic: What safety protocols are essential for handling this compound?
Answer:
- GHS Compliance : Follow warnings for H302 (acute toxicity), H315 (skin irritation), and H319 (eye damage) .
- Precautionary Measures :
- First Aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced: How does steric hindrance influence the coordination chemistry of this compound?
Answer:
- Metal Complexation : The methyl group at C6 reduces accessibility to transition metals (e.g., Ru, Pt), favoring monodentate vs. bidentate binding .
- Donor Atom Effects : Amine-N acts as a stronger σ-donor compared to tetrahydroisoquinoline derivatives, altering redox potentials in catalytic cycles .
Experimental Evidence :
Phosphorus-containing analogs show enhanced stability in Pd complexes due to P–N chelation .
Basic: What are the documented applications of this compound in medicinal chemistry?
Answer:
- Antimicrobial Agents : Derivatives inhibit bacterial growth via DNA gyrase binding .
- CNS Targets : Tetrahydroquinoline scaffolds modulate serotonin receptors for antidepressant activity .
Key Study :
A 7-amino-1-methyl derivative demonstrated IC₅₀ = 0.8 µM against Staphylococcus aureus .
Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic studies of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
